2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole and its derivatives share some structural similarities and biological activities.
Pyrrole Derivatives: Other pyrrole-based compounds also exhibit similar chemical properties and applications.
Uniqueness
2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its fused heterocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of a furan and pyrrole ring system sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-methyl-4-(oxolan-2-ylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-8-5-10-12(18-8)6-11(13(15)16)14(10)7-9-3-2-4-17-9/h5-6,9H,2-4,7H2,1H3,(H,15,16) |
InChI Key |
DFAHEQODECXSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2CC3CCCO3)C(=O)O |
Origin of Product |
United States |
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